molecular formula C7H3ClF3NO2 B1588917 2-Chloro-4-(trifluoromethyl)nicotinic acid CAS No. 590371-81-6

2-Chloro-4-(trifluoromethyl)nicotinic acid

Cat. No. B1588917
M. Wt: 225.55 g/mol
InChI Key: FZIJHEOXLKCIRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(trifluoromethyl)nicotinic acid is a trifluoromethyl-containing aromatic compound with unique biological activity . It can be used as a precursor material for the preparation of other pesticides or medicines .


Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)nicotinic acid involves adding 5g (0.0192mol) Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate in turn to a 100mL three-necked flask, 0.3g of 10% Pd/C (water content 63.45%), 5.25g (0.0389mol) CH3COONa 3H2O and 20mL ethanol . After stirring and dissolving, nitrogen was replaced 3 times to discharge air, after hydrogen replacement 2 times, the reaction was stirred at room temperature for 8h under a hydrogen atmosphere until no hydrogen was absorbed to complete the reaction, and suction filtration was recovered .


Molecular Structure Analysis

The molecular formula of 2-Chloro-4-(trifluoromethyl)nicotinic acid is C7H3ClF3NO2 . The InChI key is LORVMHLMFSWALD-UHFFFAOYSA-N .


Chemical Reactions Analysis

The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Physical And Chemical Properties Analysis

2-Chloro-4-(trifluoromethyl)nicotinic acid is a white to light brown powder or crystal . It has a molecular weight of 225.55 .

Scientific Research Applications

Agrochemical Research

2-Chloro-4-(trifluoromethyl)nicotinic acid and its derivatives, also known as trifluoromethylpyridines (TFMP), are used extensively in the agrochemical industry .

Application

The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Results or Outcomes

The results of using TFMP derivatives in crop protection have been positive, with more than 20 new TFMP-containing agrochemicals having been introduced to the market .

Pharmaceutical Research

2-Chloro-4-(trifluoromethyl)nicotinic acid and its derivatives are also used in the pharmaceutical and veterinary industries .

Application

Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Results or Outcomes

The outcomes of using TFMP derivatives in pharmaceutical and veterinary products have been promising, with several products having been granted market approval and many more currently undergoing clinical trials .

Chemical Synthesis

2-Chloro-4-(trifluoromethyl)nicotinic acid is used as a starting material in the synthesis of various chemical compounds .

Application

This compound is used in the synthesis of a wide range of chemical products, including pharmaceuticals, agrochemicals, and other organic compounds .

Results or Outcomes

The outcomes of using 2-Chloro-4-(trifluoromethyl)nicotinic acid in chemical synthesis have been promising, with a wide range of chemical products being successfully synthesized .

Preparation of Bimiralisib

2-Amino-4-(trifluoromethyl)pyridine, which can be prepared from 2-Chloro-4-(trifluoromethyl)nicotinic acid, is employed as a key intermediate for the preparation of bimiralisib .

Application

Bimiralisib is a drug used in the treatment of various types of cancer .

Results or Outcomes

The outcomes of using 2-Chloro-4-(trifluoromethyl)nicotinic acid in the preparation of bimiralisib have been promising, with bimiralisib being successfully synthesized .

Intermediate in Organic Synthesis

2-Chloro-4-(trifluoromethyl)nicotinic acid is used as an intermediate in organic synthesis .

Application

This compound is used in the synthesis of a wide range of chemical products, including pharmaceuticals, agrochemicals, and other organic compounds .

Results or Outcomes

The outcomes of using 2-Chloro-4-(trifluoromethyl)nicotinic acid in organic synthesis have been promising, with a wide range of chemical products being successfully synthesized .

Safety Data Sheet (SDS) Information

2-Chloro-4-(trifluoromethyl)nicotinic acid is also used in laboratory chemicals .

Application

This compound is used in various laboratory applications and its safety data sheet provides important information about its handling, storage, and disposal .

Results or Outcomes

The outcomes of using 2-Chloro-4-(trifluoromethyl)nicotinic acid in laboratory applications have been promising, with its safety data sheet providing important information for its safe and effective use .

Safety And Hazards

When handling 2-Chloro-4-(trifluoromethyl)nicotinic acid, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing . Avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Currently, the development of organic compounds containing fluorine is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-5-4(6(13)14)3(1-2-12-5)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIJHEOXLKCIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472205
Record name 2-Chloro-4-(trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(trifluoromethyl)nicotinic acid

CAS RN

590371-81-6
Record name 2-Chloro-4-(trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-(trifluoromethyl)nicotinic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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